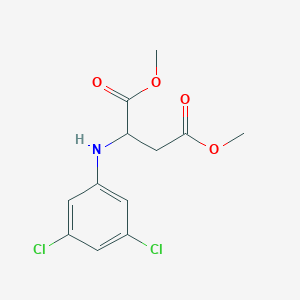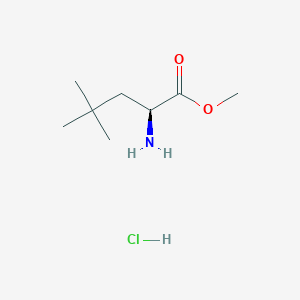
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride: is a chemical compound with the molecular formula C7H15NO2 · HCl. It is a derivative of L-alanine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide synthesis due to its stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride typically involves the esterification of L-alanine with methanol in the presence of a strong acid catalyst, followed by the protection of the amino group with tert-butyl chloride. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer higher efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol, carbon dioxide.
Reduction: 3-tert-butyl-L-alanine.
Substitution: Various substituted alanine derivatives.
科学的研究の応用
Chemistry: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is widely used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability makes it an ideal candidate for such studies .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its protective groups ensure that the active sites of the peptides remain intact during synthesis .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it a valuable compound in large-scale chemical manufacturing .
作用機序
The mechanism of action of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. The compound interacts with various enzymes and molecular targets during synthesis, ensuring the correct sequence and structure of the peptides .
類似化合物との比較
- L-alanine tert-butyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- β-alanine tert-butyl ester hydrochloride
- L-phenylalanine tert-butyl ester hydrochloride
Uniqueness: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is unique due to its specific combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is essential .
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
methyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
InChIキー |
BFKWVKIVRULWQS-RGMNGODLSA-N |
異性体SMILES |
CC(C)(C)C[C@@H](C(=O)OC)N.Cl |
正規SMILES |
CC(C)(C)CC(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


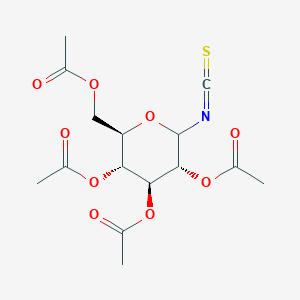
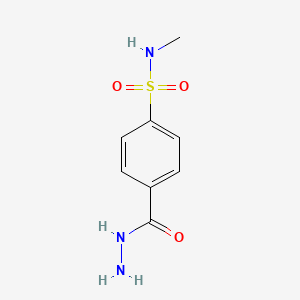

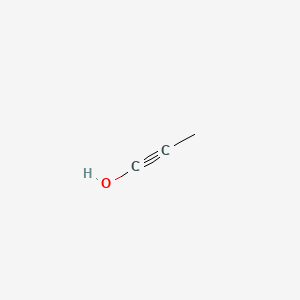
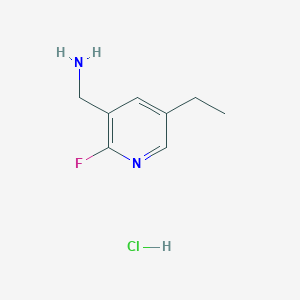
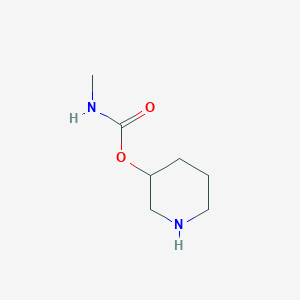
![3-[1-(4-Iodobenzoyl)pyrrolidin-3-yl]pyridine](/img/structure/B8291574.png)
![1-[4-(1H-indazol-5-yloxy)cyclohexyl]methanamine](/img/structure/B8291577.png)
![{[4-(Cyclopropylmethoxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B8291581.png)
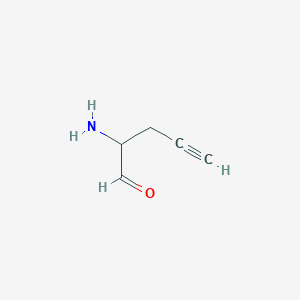
![5-Ethyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B8291587.png)
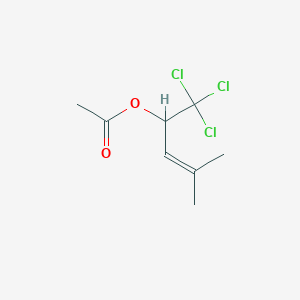
![Tert-butyl 4-[(5-bromo-6-methylpyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8291614.png)
